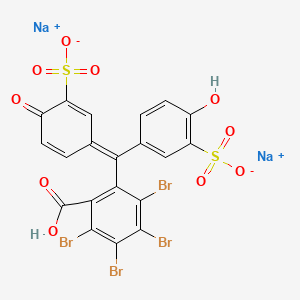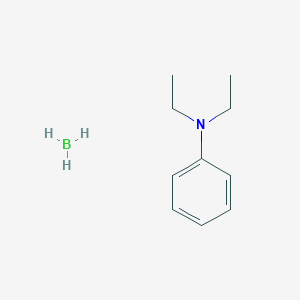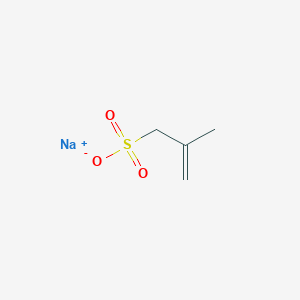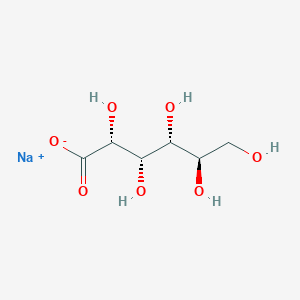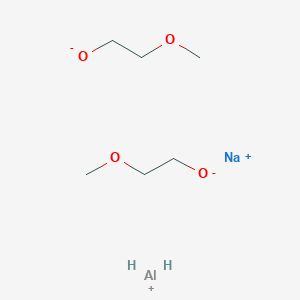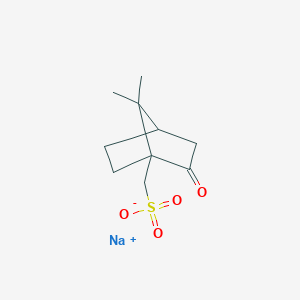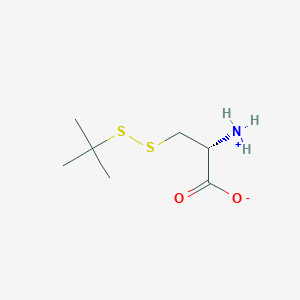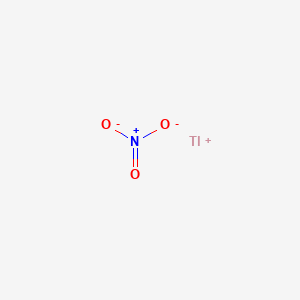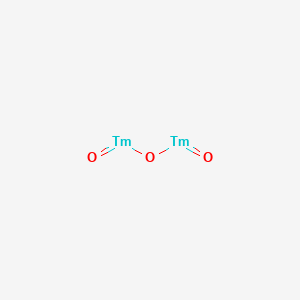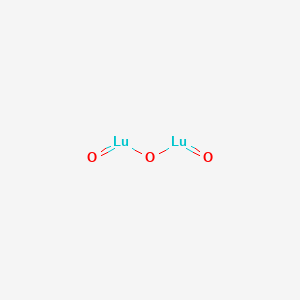
Lutetium(III) oxide
Descripción general
Descripción
Lutetium(III) oxide, also known as lutecia, is a white solid and a cubic compound of lutetium . It is a lanthanide oxide, also known as a rare earth . It is sometimes used in the preparation of specialty glasses .
Synthesis Analysis
Lutetium(III) oxide nanoparticles can be synthesized through a chemical precipitation process. The process involves the formation of lutetium carbonate nanoparticles, which are then thermally treated at 750 °C in an air atmosphere to form lutetium oxide nanoparticles .Molecular Structure Analysis
Lutetium(III) oxide has a chemical formula of Lu2O3 . It has a molar mass of 397.932 g/mol . It has a crystal structure known as Bixbyite .Chemical Reactions Analysis
Lutetium(III) oxide can react with acid to form lutetium(III) salts . It can also undergo a reaction with hydrogen plasma and inorganic acid etching in a process known as plasma-assisted etching .Physical And Chemical Properties Analysis
Lutetium(III) oxide has a high melting point of 2,490 °C and a boiling point of 3,980 °C . It is insoluble in water but soluble in all common acids . It has a band gap of 5.5 eV .Aplicaciones Científicas De Investigación
Mid-Infrared (Mid-IR) Laser Matrix
Lutetium oxide is a promising material for mid-IR laser sources (wavelengths from 3 μm to 5 μm). Its excellent properties include:
Q-Switched Pulse Generation
Mecanismo De Acción
Target of Action
Lutetium oxide, also known as Lutetium(III) oxide, is a cubic compound of lutetium . It is primarily used as a catalyst in various chemical reactions, including cracking, alkylation, hydrogenation, and polymerization . It is also an important raw material for laser crystals .
Mode of Action
The mode of action of Lutetium(III) oxide is primarily through its catalytic properties. As a catalyst, it accelerates chemical reactions without being consumed in the process. In the context of cracking, alkylation, hydrogenation, and polymerization, Lutetium(III) oxide facilitates the breaking and forming of chemical bonds, thereby speeding up these reactions .
Biochemical Pathways
The specific biochemical pathways affected by Lutetium(III) oxide depend on the type of reaction it is catalyzing. For instance, in cracking reactions, it helps break down large hydrocarbon molecules into smaller ones. In alkylation reactions, it aids in the addition of an alkyl group to a molecule. In hydrogenation reactions, it facilitates the addition of hydrogen to a molecule. Lastly, in polymerization reactions, it assists in the formation of polymers from monomers .
Pharmacokinetics
It’s worth noting that lutetium-177, a radioactive isotope of lutetium, has been used in radiopharmaceuticals for targeted radiotherapy .
Result of Action
The result of Lutetium(III) oxide’s action is the acceleration of the chemical reactions it catalyzes. This can lead to increased efficiency and yield in these reactions. For example, in the production of laser crystals, the use of Lutetium(III) oxide can result in higher quality crystals .
Action Environment
The action of Lutetium(III) oxide can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect the rate at which it catalyzes reactions. Additionally, the presence of other substances in the reaction mixture can also impact its catalytic activity .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
oxo(oxolutetiooxy)lutetium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Lu.3O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPARYNQUYZOBJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Lu]O[Lu]=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Lu2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.932 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals; [Merck Index] | |
| Record name | Lutetium(III) oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2136 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Lutetium oxide | |
CAS RN |
12032-20-1 | |
| Record name | Lutetium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.591 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the typical crystal structure of Lutetium(III) oxide halides?
A1: Lutetium(III) oxide halides, specifically Lutetium(III) oxide bromide [] and Lutetium(III) oxide iodide [], typically crystallize in the tetragonal PbFCl structure type, also known as the matlockite structure. This structure is common for rare-earth oxide halides of the REOX formula, where RE represents a rare-earth metal and X represents a halogen.
Q2: How does the synthesis of Lutetium(III) oxide halides often occur?
A2: The synthesis of Lutetium(III) oxide halides can occur unintentionally as a by-product during reactions involving Lutetium metal and Lutetium trihalides. For instance, Lutetium(III) oxide bromide was observed during a reaction containing Lutetium metal, ruthenium powder, and Lutetium tribromide within a sealed tantalum container []. Similarly, Lutetium(III) oxide iodide emerged as a by-product in a reaction involving Lutetium metal, rhenium powder, and Lutetium triiodide within a sealed tantalum container [].
Q3: What is a known intermediate compound formed during the thermal decomposition of Lutetium(III) acetate tetrahydrate?
A3: The thermal decomposition of Lutetium(III) acetate tetrahydrate involves several stages. One intermediate compound formed in this process is Lu2O2CO3, identified through X-ray diffraction as a tetragonal structure. This compound forms at temperatures between 300°C and 640°C during the breakdown of anhydrous Lutetium(III) acetate, eventually leading to the formation of Lutetium(III) oxide [].
Q4: What applications have been explored for Lutetium(III) oxide in material science?
A4: Research has explored the use of Lutetium(III) oxide in creating advanced materials. One study focused on synthesizing α-Al2O3 with controlled properties for use in Lu3Al5O12:Ce3+ green spherical phosphors []. This suggests potential applications in lighting and display technologies. Furthermore, the porosity dependence of elastic properties in polycrystalline cubic Lutetium(III) oxide has been investigated [], indicating its relevance in understanding and tailoring the mechanical behavior of ceramics for various applications.
Q5: Have there been any studies on the thermodynamic properties of Lutetium(III) oxide?
A5: Yes, several studies have investigated the thermodynamic properties of Lutetium(III) oxide. Researchers have examined its heat capacities and derived thermodynamic properties [], along with analyzing its electronic energy levels []. This research provides valuable insights into the fundamental behavior of Lutetium(III) oxide at different temperatures and energy states, which is essential for understanding its potential in various applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



